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Compound of Interest

Compound Name: 4-(Pyridin-4-yl)aniline

Cat. No.: B084086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

versatile chemical intermediate, 4-(Pyridin-4-yl)aniline. This document is intended to serve as

a valuable resource for researchers and professionals involved in organic synthesis, medicinal

chemistry, and materials science, offering detailed spectroscopic information and the

methodologies for its acquisition.

Introduction
4-(Pyridin-4-yl)aniline, a molecule incorporating both a pyridine and an aniline moiety, is a

significant building block in the synthesis of a wide range of compounds with applications in

medicinal chemistry and materials science. Accurate and detailed spectroscopic data is

paramount for the unambiguous identification and characterization of this compound, ensuring

the integrity and reproducibility of research and development endeavors. This guide presents a

consolidated summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 4-(Pyridin-4-
yl)aniline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Spectroscopic Data for 4-(Pyridin-4-yl)aniline

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

8.81 s 2H Pyridine H-2, H-6

8.25 s 2H Pyridine H-3, H-5

7.76 d 2H 8.7 Aniline H-2', H-6'

6.87 m 2H Aniline H-3', H-5'

2.09 s 2H -NH₂

Note: The ¹H NMR data was reported in d₆-DMSO at 400 MHz.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
At the time of compiling this guide, specific experimental ¹³C NMR data for 4-(Pyridin-4-
yl)aniline was not readily available in the surveyed literature. However, based on established

chemical shift prediction models and data for analogous structures, the following are the

anticipated chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(Pyridin-4-yl)aniline

Predicted Chemical Shift (δ) ppm Assignment

~150 Pyridine C-2, C-6

~122 Pyridine C-3, C-5

~148 Pyridine C-4

~147 Aniline C-4'

~130 Aniline C-1'

~128 Aniline C-2', C-6'

~115 Aniline C-3', H-5'
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Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy
Specific experimental IR absorption data for 4-(Pyridin-4-yl)aniline is not detailed in the

readily available literature. However, the characteristic absorption bands for the functional

groups present in the molecule are well-established.

Table 3: Expected IR Absorption Bands for 4-(Pyridin-4-yl)aniline

Wavenumber (cm⁻¹) Intensity Assignment

3450-3250 Medium-Strong

N-H stretch (asymmetric and

symmetric) of the primary

amine

3100-3000 Medium-Weak Aromatic C-H stretch

1620-1580 Medium-Strong
C=C and C=N ring stretching

(pyridine and benzene)

1620-1550 Medium N-H bending (scissoring)

1500-1400 Medium-Strong Aromatic ring stretching

850-810 Strong
para-disubstituted benzene C-

H out-of-plane bending

Note: These are expected ranges and the exact peak positions may vary based on the sample

preparation method and the physical state of the sample.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4-(Pyridin-4-yl)aniline
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Technique Ion m/z (Observed) m/z (Calculated)

Electrospray

Ionization (ESI)
[M+H]⁺ 171 171.09

High-Resolution Mass

Spectrometry (HRMS)
[M+H]⁺ 171.0938 171.0917

Note: The ESI and HRMS data confirm the molecular weight of 4-(Pyridin-4-yl)aniline
(C₁₁H₁₀N₂).[1]

Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided

below. These are intended to serve as a guideline for researchers aiming to reproduce or verify

these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: The sample of 4-(Pyridin-4-yl)aniline was dissolved in deuterated

dimethyl sulfoxide (d₆-DMSO).

¹H NMR Acquisition: The ¹H NMR spectrum was acquired at room temperature.

Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

¹³C NMR Acquisition (General Procedure): A proton-decoupled ¹³C NMR spectrum would be

acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy (General Procedure)
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method): A small amount of solid 4-(Pyridin-4-yl)aniline is

finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin,

transparent pellet.
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Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹. A

background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI)

source. For high-resolution data, a high-resolution mass spectrometer (e.g., TOF or Orbitrap)

is used.

Sample Preparation: The sample was dissolved in a suitable solvent compatible with ESI,

such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Acquisition: The sample solution was introduced into the ESI source. The mass spectrum

was acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 4-(Pyridin-4-yl)aniline.
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A generalized workflow for the synthesis and spectroscopic characterization of a chemical
compound.

This guide provides a foundational set of spectroscopic data and methodologies for 4-(Pyridin-
4-yl)aniline. For researchers embarking on projects involving this compound, it is

recommended to perform their own spectroscopic analysis to confirm the identity and purity of

their materials, using the information presented here as a reference.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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